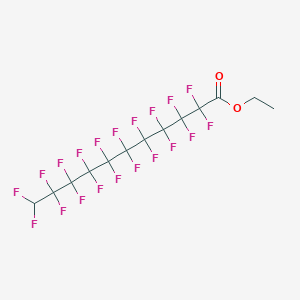
Methyl 1-acetylcyclopropanecarboxylate
概要
説明
Methyl 1-acetylcyclopropanecarboxylate is a chemical compound that is part of a broader class of cyclopropane derivatives. These compounds are characterized by a three-membered ring structure that imparts unique chemical and physical properties. The acetyl group in methyl 1-acetylcyclopropanecarboxylate suggests that it is a functionalized ester, which could be involved in various chemical reactions and have potential applications in synthetic organic chemistry.
Synthesis Analysis
The synthesis of related cyclopropane derivatives has been explored in several studies. For instance, the deamination of methylenecyclopropylcarbinylamine, which can be prepared from ethyl methylenecyclopropanecarboxylate, results in the formation of acetylcyclopropane . This suggests that similar synthetic routes could be applicable for the synthesis of methyl 1-acetylcyclopropanecarboxylate. Additionally, the synthesis of methyl 2-cyclopropyl-2-diazoacetate from acetylcyclopropane indicates that cyclopropane rings can be functionalized with different substituents, which could be relevant for the synthesis of methyl 1-acetylcyclopropanecarboxylate.
Molecular Structure Analysis
The molecular structure of cyclopropane derivatives is significant due to the strain in the three-membered ring. This strain can influence the reactivity of the compound. The presence of an acetyl group in methyl 1-acetylcyclopropanecarboxylate would likely affect its electronic structure and reactivity. Studies on similar compounds, such as the N-acetylated derivatives of methyl 5-amino-1H-[1,2,4]triazole-3-carboxylate, have utilized techniques like NMR spectroscopy to elucidate their structure .
Chemical Reactions Analysis
Cyclopropane derivatives participate in a variety of chemical reactions. The deamination of methylenecyclopropylcarbinylamine leads to the formation of several products, indicating the potential for diverse transformations . The reaction of methyl esters of 1-alkylcyclopropene-3-carboxylic acids with norbornene derivatives to form vinylcyclopropane adducts demonstrates the reactivity of cyclopropane esters in cycloaddition reactions. These findings could provide insights into the types of chemical reactions that methyl 1-acetylcyclopropanecarboxylate might undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclopropane derivatives are influenced by their molecular structure. The strain in the cyclopropane ring can lead to increased reactivity, and the presence of functional groups like the acetyl moiety can further modify these properties. For example, the tribromo-ester of a related compound is converted into valuable cyclopropene synthons , suggesting that methyl 1-acetylcyclopropanecarboxylate could also serve as a synthon in organic synthesis. The use of spectroscopic methods, as seen in the study of acetylated triazole derivatives , could be applied to determine the physical and chemical properties of methyl 1-acetylcyclopropanecarboxylate.
科学的研究の応用
1. Specific Scientific Field The research is conducted in the field of Plant Physiology .
3. Methods of Application or Experimental Procedures The study involved treating plants with methyl-ACC and observing the resulting ethylene-related responses . For example, ion leakage was measured in Arabidopsis and tomato leaves from each chemical treatment after dark incubation for 4 days and 6 days, respectively .
4. Results or Outcomes A higher amount of ethylene release was detected from the tomato leaves treated with methyl-ACC than from the mock control . RT-qPCR revealed a generally upregulated expression of the ethylene biosynthesis genes in detached tomato leaves under methyl-ACC treatment .
Safety And Hazards
The safety information for “Methyl 1-acetylcyclopropanecarboxylate” includes the following hazard statements: H302-H315-H319 . The precautionary statements include P261-P305+P351+P338 . This indicates that the compound may be harmful if swallowed, may cause skin irritation, and may cause serious eye irritation .
特性
IUPAC Name |
methyl 1-acetylcyclopropane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O3/c1-5(8)7(3-4-7)6(9)10-2/h3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXBAKCMWFYJKGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CC1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60436765 | |
| Record name | Methyl 1-acetylcyclopropanecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60436765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-acetylcyclopropanecarboxylate | |
CAS RN |
38806-09-6 | |
| Record name | Methyl 1-acetylcyclopropanecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60436765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

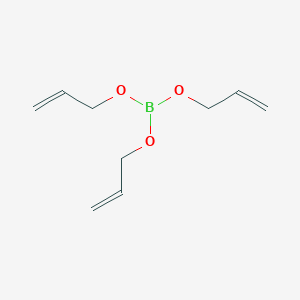

![3-[2-(1-Pyrrolidinyl)ethyl]-1H-indol-5-ol](/img/structure/B155094.png)

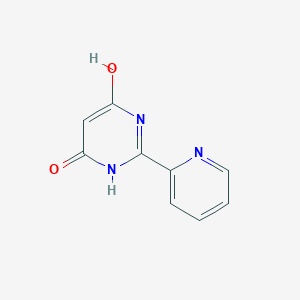
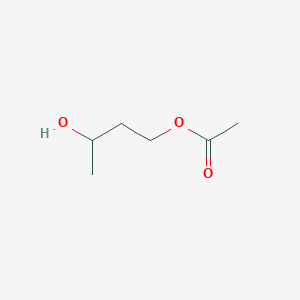
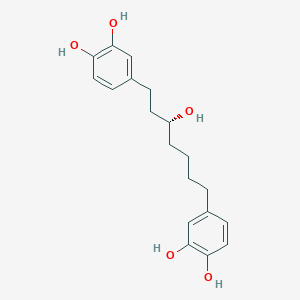
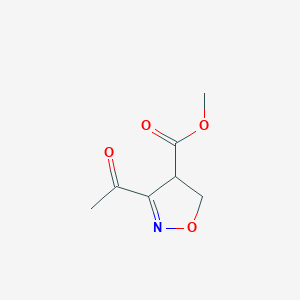
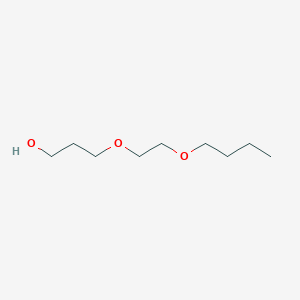

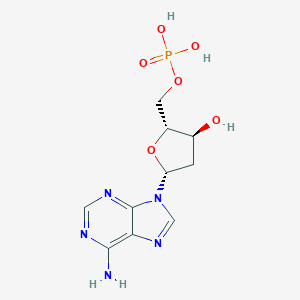
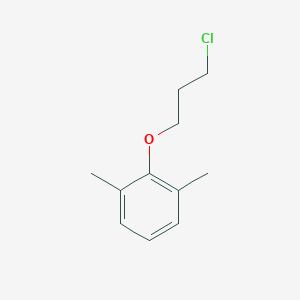
![(2S,3S)-2-ethoxy-7-oxo-1-oxaspiro[3.5]nona-5,8-diene-3-carbonitrile](/img/structure/B155112.png)
